![molecular formula C14H13N3O4 B2964445 Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate CAS No. 2034280-88-9](/img/structure/B2964445.png)
Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate
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Overview
Description
Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate is a chemical compound that is likely to be a derivative of pyrimidine . The main synthetic strategy for creating potentially biologically active pyrimidine derivatives is the modification of the Biginelli reaction based on the use of new starting materials that allow functionalization of the pyrimidine ring .
Synthesis Analysis
The synthesis of Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate involves a three-component Biginelli reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate, aromatic aldehyde, and thiourea in acetic acid in the presence of sodium acetate . This reaction leads to the formation of ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates .Molecular Structure Analysis
The structure of the obtained compounds was established by IR, 1H NMR, 13C spectroscopy methods . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .Chemical Reactions Analysis
The Biginelli reaction is a key step in the synthesis of this compound . It involves the reaction of ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate with aromatic aldehyde and thiourea . The reaction proceeds in acetic acid in the presence of sodium acetate as a catalyst .Scientific Research Applications
Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a significant method in heterocyclic chemistry, used to synthesize dihydropyrimidinones, which are valuable in medicinal chemistry. Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate can be used as a starting material in the Biginelli reaction to create a variety of pyrimidine derivatives. These derivatives have potential biological activity and can be further functionalized .
Material Science Applications
The chemical properties of pyrimidine derivatives make them interesting candidates for material science applications, such as organic semiconductors or photovoltaic materials. Researchers can explore the electrical and optical properties of these compounds for potential use in electronic devices.
Each of these applications represents a unique field of study where Ethyl 4-(6-hydroxypyrimidine-4-carboxamido)benzoate can contribute significantly. The compound’s versatility in chemical reactions, particularly the Biginelli reaction, opens up numerous possibilities for scientific exploration and innovation .
Mechanism of Action
The compound can be synthesized through a three-component Biginelli reaction of ethyl 4- (2,4-dioxo-4-phenylbutanamido)benzoate, aromatic aldehyde, and thiourea in acetic acid in the presence of sodium acetate . The resulting compounds are colorless crystalline substances soluble in DMF, DMSO, insoluble in acetic acid, ethanol, and water .
properties
IUPAC Name |
ethyl 4-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-3-5-10(6-4-9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWNQWVKRJGOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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